![molecular formula C17H20N2O4S B5541053 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)

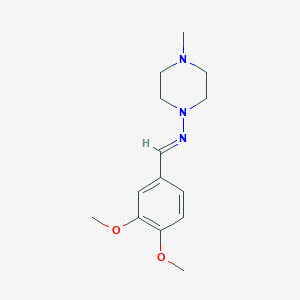

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine, also known as DSP4, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Agents

Research has identified N-sulfonated derivatives of (2-furoyl)piperazine as promising antibacterial agents with mild cytotoxicity, offering a new direction in drug design and development against pathogenic bacteria. These derivatives have shown high antibacterial potential with low Minimum Inhibitory Concentration (MIC) values, indicating their effectiveness in combating bacterial infections without severe hemolytic effects (Abbasi et al., 2022).

Alzheimer's Disease Treatment

In the quest for new Alzheimer's disease treatments, 2-furoyl piperazine-based sulfonamide derivatives have been synthesized and evaluated for their potential. These compounds target butyrylcholinesterase (BChE), an enzyme associated with the progression of Alzheimer's disease. The research includes in vitro and in silico studies to identify promising lead compounds for further development (Hassan et al., 2019).

Diabetes and Alzheimer's Disease

Another study highlights the synthesis of new multifunctional derivatives of 2-furoic piperazide for the treatment of type 2 diabetes and Alzheimer's diseases. These derivatives have shown significant inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their utility in drug discovery and development for these chronic conditions (Abbasi et al., 2018).

Adenosine A2B Receptor Antagonists

The development of adenosine A2B receptor antagonists has been explored through the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds exhibit subnanomolar affinity and high selectivity, presenting new avenues for therapeutic applications, particularly in conditions where modulation of the adenosine A2B receptor is beneficial (Borrmann et al., 2009).

Anticancer Research

Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated for their anticancer activity. This research provides valuable insights into the design of new anticancer agents, demonstrating the potential of these compounds in the treatment of various cancers (Turov, 2020).

Direcciones Futuras

The future directions for research on “1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine” and similar compounds could involve further exploration of their synthesis, mechanism of action, and potential applications in pharmaceuticals . Further studies could also explore their physical and chemical properties, as well as safety and hazards .

Propiedades

IUPAC Name |

[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-5-6-16(14(2)12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRLFBNUEZVTFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649386 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)

![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)

![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)

![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)

![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)